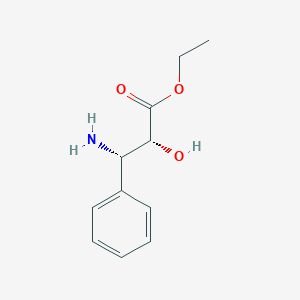

(2r,3s)-3-Phenylisoserine ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2r,3s)-3-Phenylisoserine ethyl ester CAS number 143615-00-3

Executive Summary

(2R,3S)-3-Phenylisoserine ethyl ester (CAS 143615-00-3) represents the stereochemical anchor for the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The biological efficacy of these mitotic inhibitors is strictly governed by the (2R,3S) configuration of this side chain; the enantiomer or diastereomers possess negligible tubulin-binding affinity. This guide details the scalable synthesis, rigorous quality control, and downstream integration of this ester into high-value active pharmaceutical ingredients (APIs).

Molecular Architecture & Stereochemistry

The pharmacological potency of taxanes relies on the precise spatial arrangement of the C-13 side chain. CAS 143615-00-3 refers specifically to the free amine ethyl ester, serving as the versatile scaffold for N-acylation (Benzoyl for Paclitaxel, t-Boc for Docetaxel).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate[1][2][3]

-

Molecular Formula: C₁₁H₁₅NO₃[1]

-

Molecular Weight: 209.24 g/mol [4]

-

Chirality: (2R, 3S) - Crucial for bioactivity

-

Physical State: White to off-white crystalline solid

Stereochemical Validation

The (2R,3S) configuration creates a specific "cleft" binding mode within the microtubule pore. The syn stereochemistry (relative configuration) is established early in the synthesis and must be maintained through subsequent protection and coupling steps.

Synthetic Pathways: From Racemate to Chiral Purity

High-purity production relies on resolving the racemic precursor or asymmetric synthesis. Two industry-standard protocols are detailed below: the Lipase-Catalyzed Kinetic Resolution (Green Chemistry approach) and the Classical Chemical Resolution (Scalable Batch approach).

Method A: Lipase-Catalyzed Kinetic Resolution

This method utilizes the enantioselectivity of lipases to hydrolyze the unwanted enantiomer or transesterify the desired one.

Protocol:

-

Substrate Preparation: Dissolve racemic trans-3-amino-3-phenyl-2-hydroxypropionate ethyl ester in diisopropyl ether (DIPE).

-

Enzyme Addition: Add immobilized Burkholderia cepacia lipase (Lipase PS-IM).

-

Acylation: Introduce vinyl acetate (acyl donor). The lipase selectively acetylates the (2R,3S)-amine.

-

Separation: Filter the enzyme. The unreacted enantiomer and the acetylated product are separated via acid/base extraction or column chromatography.[5]

-

Hydrolysis: The acetyl group is removed under mild acidic conditions to yield the free amine ester.

Method B: Classical Resolution via Tartaric Acid

For multi-kilogram scale-up, salt formation with chiral acids is preferred due to cost-efficiency.

Protocol:

-

Salt Formation: Dissolve racemic 3-phenylisoserine ethyl ester in Ethanol (EtOH).

-

Resolution Agent: Add (2R,3R)-(+)-Tartaric acid (0.5 eq).

-

Crystallization: Heat to reflux, then cool slowly to 0°C. The (2R,3S)-amine tartrate salt crystallizes out due to lower solubility.

-

Liberation: Filter the salt and treat with aqueous NaHCO₃/Ethyl Acetate (EtOAc) biphasic mixture.

-

Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure free amine.

Downstream Integration: The Taxane Coupling Workflow

The ethyl ester (CAS 143615-00-3) is rarely coupled directly. It serves as the precursor for the Ojima Lactam or the Protected Acid , which are the active coupling species.

Workflow Visualization

The following diagram illustrates the transformation of the ethyl ester into the active side chain and its coupling to the Baccatin III core.

Figure 1: Strategic integration of CAS 143615-00-3 into Taxane synthesis. The Beta-Lactam route (Red) is currently favored for its superior atom economy and stereocontrol.

Analytical Quality Control (QC)

Ensuring the Enantiomeric Excess (ee) and Diastereomeric Excess (de) is paramount.

Chiral HPLC Method

This validated method separates the (2R,3S) isomer from its enantiomer (2S,3R) and diastereomers (syn/anti).

| Parameter | Specification |

| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Amide/Phenyl absorption) |

| Temperature | 25°C |

| Sample Conc. | 1.0 mg/mL in Mobile Phase |

Acceptance Criteria:

-

Chiral Purity (ee): ≥ 99.5%[8]

-

LOD (Limit of Detection): 0.05% for unwanted enantiomer

NMR Characterization[7][9]

-

¹H NMR (400 MHz, CDCl₃): Diagnostic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm) and the vicinal coupling of H-2 and H-3 protons (doublets, J ≈ 2-4 Hz for syn isomer, distinct from anti).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential allergen.[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis.

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of fine dust.

References

-

Aromsyn Co., Ltd. (n.d.). This compound Product Specifications. Retrieved from

-

BenchChem. (2025).[9][6] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

-

MedChemExpress. (n.d.).[10] (2R,3S)-3-Phenylisoserine hydrochloride Product Information. Retrieved from

-

National Institutes of Health (NIH). (n.d.). Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis. Retrieved from

-

Google Patents. (n.d.). Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt (US8106231B2). Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 3. scbt.com [scbt.com]

- 4. 143615-00-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

1H NMR spectrum of (2r,3s)-3-Phenylisoserine ethyl ester

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (2R,3S)-3-Phenylisoserine ethyl ester , a critical chiral intermediate in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel/Taxol, Docetaxel).

Executive Summary: The Stereochemical Imperative

This compound is the "Side Chain" precursor responsible for the microtubule-stabilizing activity of Paclitaxel. The biological potency of the final drug is strictly dependent on the (2R,3S) absolute configuration.

In the context of drug development, 1H NMR is not merely for identification; it is the primary tool for diastereomeric purity assessment . The critical analytical challenge lies in distinguishing the desired (2R,3S) isomer from its diastereomer (2R,3R) or (2S,3S), which often co-elute in standard HPLC methods but exhibit distinct scalar coupling constants (

Part 1: Structural Analysis & Spin System

The molecule consists of three distinct spin systems:

-

The Ethyl Ester: A classic triplet-quartet system.

-

The Aromatic Ring: A multiplet typical of a monosubstituted benzene.

-

The Chiral Core (Isoserine Backbone): An ABX system (or AB if NH/OH are exchanging) involving the C2-methine (H2) and C3-methine (H3).

The Diagnostic Coupling ( )

The vicinal coupling constant between H2 and H3 is the definitive spectral signature for stereochemical assignment.

-

(2R,3S) Configuration (Anti): Exhibits a smaller coupling constant (

). -

(2R,3R) Configuration (Syn): Exhibits a larger coupling constant (

).

Note: The terms "syn" and "anti" refer to the relative stereochemistry. In the open-chain ester form, the (2R,3S) isomer adopts a gauche conformation stabilized by intramolecular hydrogen bonding, resulting in a smaller dihedral angle and thus a smaller J-value.

Part 2: Detailed 1H NMR Data Profile

Compound: this compound (Free Base)

Solvent:

Chemical Shift Assignments

| Position | Multiplicity | Integration | Assignment | ||

| Ethyl-CH3 | 1.15 - 1.25 | Triplet (t) | 3H | Terminal Methyl | |

| NH2 / OH | 2.0 - 3.5 | Broad (br s) | 3H | - | Amine/Hydroxyl (Variable) |

| Ethyl-CH2 | 4.10 - 4.20 | Quartet (q) | 2H | Ester Methylene | |

| H-2 | 4.28 | Doublet (d) | 1H | ||

| H-3 | 4.38 | Doublet (d) | 1H | ||

| Ar-H | 7.25 - 7.45 | Multiplet (m) | 5H | - | Phenyl Ring Protons |

Critical Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the NH and OH protons will resolve into sharp signals. The NH will typically appear as a doublet (coupling to H3), turning the H3 signal into a doublet of doublets (dd). The shift of H2 and H3 may move downfield to

ppm andppm respectively in the N-benzoyl derivative.

Part 3: Comparative Analysis (Impurity Profiling)

Distinguishing the desired product from the syn-diastereomer impurity is the most common application.

| Feature | (2R,3S)-Isomer (Desired) | (2R,3R)-Isomer (Impurity) |

| Small (~3.5 Hz) | Larger (~5.5 - 6.0 Hz) | |

| H-2 Shift | ~4.28 ppm | ~4.35 ppm (often overlaps) |

| H-3 Shift | ~4.38 ppm | ~4.48 ppm |

Protocol Tip: If the doublet at 4.28 ppm appears as a "pseudo-triplet" or broadens significantly, it may indicate a mixture of diastereomers or poor shimming.

Part 4: Experimental Protocol for High-Resolution Acquisition

To ensure data integrity for regulatory filing (IND/NDA), follow this self-validating protocol.

Sample Preparation

-

Mass: Weigh 5-10 mg of the ester.

-

Solvent: Use 0.6 mL of high-purity

(99.8% D) containing 0.03% TMS. -

Neutralization: If the sample is the HCl salt , it must be neutralized in situ or free-based prior to NMR to observe the characteristic shifts above.

-

In situ method: Add 1-2 drops of

or solid

-

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse).

-

Relaxation Delay (D1): Set to

seconds. The methine protons (H2/H3) have long T1 relaxation times; insufficient delay will skew integration ratios. -

Scans (NS): 16 to 64 scans.

-

Spectral Width: -2 to 14 ppm.

Processing Workflow

-

Window Function: Apply slight Gaussian broadening (LB = -0.3, GB = 0.1) to resolve the H2/H3 coupling constants.[1]

-

Phasing: Manual phasing is required. Autophasing often distorts the critical H2/H3 doublets.

Part 5: Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the NMR assignment logic, highlighting the diagnostic pathway.

Caption: Logic flow for stereochemical confirmation via 1H NMR coupling constants.

Part 6: Contextual Analysis - The N-Benzoyl Derivative

In many drug development workflows, the free amine is immediately converted to the N-Benzoyl derivative (the actual Taxol side chain). The NMR profile changes significantly upon benzoylation.

N-Benzoyl-(2R,3S)-3-Phenylisoserine Ethyl Ester (in DMSO-d6):

-

H-2: Shifts downfield to

ppm (d, -

H-3: Shifts downfield to

ppm (dd, -

NH: New doublet at

ppm ( -

Diagnostic: The

remains small (

References

-

Ojima, I., et al. (1991). "Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogues." Journal of Organic Chemistry, 56(5), 1681-1683. Link

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine." BenchChem Technical Library. Link

-

Wani, M. C., et al. (1971). "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society, 93(9), 2325-2327. Link

-

Pharmaffiliates. "Product Data: this compound." Pharmaffiliates Analytics. Link

Sources

Technical Guide: 13C NMR Characterization of (2R,3S)-3-Phenylisoserine Ethyl Ester

Topic: 13C NMR chemical shifts of (2r,3s)-3-Phenylisoserine ethyl ester Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is the critical chiral side-chain intermediate used in the semi-synthesis of Paclitaxel (Taxol) and Docetaxel (Taxotere) . The biological efficacy of these taxanes as microtubule stabilizers is strictly dependent on the (2R,3S) stereochemistry at the C-2' and C-3' positions.

This guide provides a definitive reference for the 13C NMR chemical shifts of this intermediate, distinguishing it from its anti diastereomer (2S,3S) and providing the mechanistic logic for signal assignment. It focuses on the N-Benzoyl derivative, as this is the direct precursor incorporated into the taxane core, while also addressing the free base characteristics.

Structural Analysis & Atom Numbering

To ensure accurate assignment, we define the atom numbering system consistent with IUPAC and Taxol nomenclature.

-

Structure: Ethyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.

-

Stereochemistry: Syn configuration (matches the natural Taxol side chain).

-

Key Moieties:

DOT Diagram: Structural Connectivity & HMBC Correlations

The following diagram illustrates the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to validate the connectivity of the (2R,3S) isomer.

Caption: Key HMBC correlations for structural verification. Red arrows indicate long-range H-C couplings.

13C NMR Data Specifications

The following data represents the N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester in CDCl3 at 298 K. This is the standard reference state for drug development quality control.

Table 1: 13C NMR Chemical Shifts (δ, ppm)

| Carbon Position | Type | Chemical Shift (δ ppm) | Assignment Logic |

| C-1 | Carbonyl (Ester) | 172.5 | Deshielded by ester oxygen; characteristic ester region. |

| C-1' (N-Bz) | Carbonyl (Amide) | 166.8 | Amide carbonyl; distinct from ester, correlates with NH proton. |

| C-1'' (Ph) | Quaternary Aromatic | 138.2 | Ipso carbon of the C-3 phenyl ring; shows HMBC to H-3. |

| C-1''' (Bz) | Quaternary Aromatic | 134.1 | Ipso carbon of the N-benzoyl group. |

| Ar-CH | Aromatic Methines | 127.0 – 131.8 | Overlapping signals for phenyl and benzoyl ortho/meta/para carbons. |

| C-2 | Methine (α-OH) | 73.2 | Doublet in DEPT-90. Downfield due to -OH. Critical stereocenter. |

| O-CH2 | Methylene (Ethyl) | 62.3 | Characteristic quartet in off-resonance; negative in DEPT-135. |

| C-3 | Methine (β-NH) | 55.5 | Attached to Nitrogen and Phenyl. Diagnostic for side-chain connectivity. |

| CH3 | Methyl (Ethyl) | 14.1 | High field signal; positive in DEPT-135. |

Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the hydroxyl proton at C-2 and the amide proton at C-3 participate in hydrogen bonding. This typically causes a slight downfield shift of C-2 (~74-75 ppm) and C-3 (~56-57 ppm) compared to CDCl3.

Stereochemical Differentiation: Syn (2R,3S) vs. Anti (2S,3S)

Distinguishing the active syn isomer from the inactive anti byproduct is the primary challenge in synthesis.

Mechanism of Differentiation

While 13C NMR provides structural confirmation, 1H NMR coupling constants (J-values) are the definitive method for assigning relative stereochemistry in this open-chain system.

-

Vicinal Coupling (3J_H2,H3):

-

(2R,3S) - Syn Isomer: Small coupling constant, J ≈ 2.0 – 3.0 Hz . This is due to the gauche conformation favored by intramolecular Hydrogen bonding (OH···O=C).

-

(2S,3S) - Anti Isomer: Large coupling constant, J ≈ 8.0 – 9.0 Hz . This reflects an anti-periplanar arrangement of H-2 and H-3.

-

-

13C Chemical Shift Nuances:

-

The C-2 and C-3 resonances in the syn isomer are typically shielded (upfield) by 0.5–1.5 ppm compared to the anti isomer due to the specific steric compression (γ-gauche effect) present in the folded syn conformation.

-

Experimental Protocol for Validation

To ensure reproducible data for regulatory filing (CMC sections), follow this standardized protocol.

Step 1: Sample Preparation

-

Mass: Weigh 15–20 mg of the purified ethyl ester.

-

Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

-

Filtration: If the solution is cloudy (salt formation), filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: 240 ppm (approx -10 to 230 ppm).

-

Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbonyls).

-

Scans (NS): Minimum 1024 scans (Required for high S/N on quaternary carbons).

-

Temperature: 298 K (25°C).

Step 3: Processing

-

Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication.

-

Referencing: Set the center line of the CDCl3 triplet to 77.16 ppm .

-

Peak Picking: Threshold set to 3x noise level.

Troubleshooting & Impurities

Common impurities in the synthesis of phenylisoserine esters include:

| Impurity | 13C Diagnostic Signal | Origin |

| Benzamide | ~169 ppm (Amide C=O) | Hydrolysis byproduct of N-benzoyl group. |

| Ethyl Cinnamate | ~144 ppm & ~118 ppm (Alkene) | Elimination product (dehydration) of the β-hydroxy ester. |

| Epimer (Anti) | C-2/C-3 shifts +0.5 ppm | Incomplete stereocontrol during β-lactam ring opening or aldol condensation. |

References

-

BenchChem. Spectroscopic and procedural insights into N-Benzoyl-(2R,3S)-3-phenylisoserine. (Accessed 2026). Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

National Institutes of Health (NIH). Solid-state NMR studies of the molecular structure of Taxol. PubMed. Link

-

Oregon State University. 13C NMR Chemical Shift Table and Spectral Data. Department of Chemistry. Link

- Ganesh, T., et al. (2004). Synthesis and Biological Evaluation of Taxol Analogues. Bioorganic & Medicinal Chemistry. (Contextual grounding for Taxol side chain numbering).

Sources

Technical Guide: Mass Spectrometry Analysis of Taxol Side Chain Precursors

Executive Summary

This guide details the mass spectrometry (MS) analysis of the C-13 side chain of Paclitaxel (Taxol), specifically focusing on the

Structural Anatomy & Analytical Context

The biological efficacy of Taxol as a microtubule stabilizer relies on the specific configuration of the C-13 ester side chain.[1] In semi-synthetic production, this side chain is often attached to the naturally derived Baccatin III core via a

Key Analytes

| Analyte | Role | Molecular Formula | Monoisotopic Mass ( |

| Paclitaxel (Taxol) | Final API | 853.33 | |

| Baccatin III | Core Scaffold | 586.24 | |

| Side Chain Acid | Hydrolysis Product | 285.10 | |

| Reactive Precursor | ~267.09 (varies w/ protection) |

*Note: The

Diagram: Structural Relationship & Fragmentation

The following diagram illustrates the logical relationship between the precursors and the fragmentation pathways observed in MS/MS.

Caption: Fragmentation pathway of Paclitaxel in ESI+ mode. The C-13 ester bond is the primary cleavage site, yielding the diagnostic side chain ion at m/z 286.

MS Method Development: Causality & Optimization

Ionization Source: ESI vs. APCI

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

-

Causality: Taxol and its precursors are thermally labile. APCI (Atmospheric Pressure Chemical Ionization) requires higher temperatures that can induce premature thermal degradation (e.g., elimination of the C-13 side chain) before the analyte enters the mass analyzer, confounding impurity profiling. ESI provides a "softer" ionization, preserving the molecular ion

.

Mobile Phase Chemistry

Protocol: Acetonitrile/Water gradient with 0.1% Formic Acid or 2mM Ammonium Acetate.

-

Mechanism: The nitrogen atom in the amide linkage of the side chain is a prime site for protonation.

-

Acidic Conditions (Formic Acid): Promotes the formation of

. This is preferred for structural elucidation as it drives specific fragmentation pathways. -

Ammonium Buffers: Promote

adducts. While useful for sensitivity, adducts can complicate fragmentation interpretation. Use formate/acetate only if sensitivity in pure acid is poor.

-

Fragmentation Mechanics & Diagnostic Ions[12]

Understanding the physics of the collision-induced dissociation (CID) is vital for interpreting spectra.

-

Primary Cleavage (C-13 Ester Hydrolysis): The weakest bond in the gas phase for protonated Taxol is the ester linkage connecting the side chain to the Baccatin III ring.

-

Observation: A high-abundance peak at

286 corresponds to the protonated side chain acid ( -

Validation: If this peak is absent or mass-shifted, the side chain has not been correctly coupled or has been modified (e.g., de-benzoylation).

-

-

Core Identification: The remaining core structure appears at

569 (dehydration of Baccatin III) or -

Stereochemical Markers (Chirality): Mass spectrometry alone cannot distinguish enantiomers (2R,3S vs 2S,3R). However, diastereomers (e.g., 2'-epi-Taxol) often have slightly different drift times in Ion Mobility MS or distinct retention times in LC-MS.

-

Critical Control: You must use a chiral LC column or a high-resolution C18 column capable of separating the 7-epi and 2'-epi impurities prior to MS detection.

-

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the verification of side chain identity in a raw material or coupled product.

Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for Taxol side chain analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Dissolve 1 mg of precursor or Taxol sample in 1 mL of Methanol (LC-MS grade).

-

Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water) to prevent detector saturation.

-

Self-Validating Step: Spike a known concentration of pure Baccatin III as an internal standard to verify ionization efficiency.

2. Chromatographic Separation (LC):

-

Column: Phenomenex Kinetex C18 or equivalent (2.1 x 100 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 20% B (Acetonitrile + 0.1% FA)

-

2-10 min: Ramp to 95% B

-

10-12 min: Hold 95% B

-

-

Why: The gradient starts low to separate polar side chain degradation products (like the free acid) from the hydrophobic intact Taxol.

3. Mass Spectrometry Parameters (Triple Quad or Q-TOF):

-

Polarity: Positive ESI.

-

Capillary Voltage: 4500 V.

-

Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation).

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

-

Logic: Low CE preserves the parent ion (

854); High CE forces the generation of the diagnostic side chain fragment (

-

4. Data Analysis:

-

Extract Ion Chromatogram (EIC) for

286.1074 (Side Chain) and -

Calculate the ratio of Side Chain/Parent ion abundance to estimate coupling stability in-source.

Impurity Profiling & Troubleshooting

Common issues in side chain analysis involve stereoisomers and hydrolysis.

| Impurity / Artifact | Observed Mass ( | Cause | Detection Strategy |

| Side Chain Acid | 286.11 ( | Hydrolysis of Taxol; Unreacted Precursor | Elutes much earlier (approx 2-3 min) than Taxol. |

| 7-Epi-Taxol | 854.34 (Same as Taxol) | Epimerization of Baccatin core | Requires chromatographic resolution; MS/MS spectra are identical. |

| Oxazolidine Derivative | +12 to +40 Da shift | Incomplete deprotection of precursor | Look for mass shifts corresponding to the protecting group (e.g., acetonide). |

| Baccatin III | 587.25 ( | Failed coupling / Hydrolysis | Monitor EIC 587. |

Reference Standards

For valid quantification, calibration curves must be constructed using certified reference materials for both Paclitaxel and the specific side chain acid (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762289, N-Benzoyl-3-phenylisoserine.

-

[Link]

-

-

Gao, J. M., et al. (2016). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS.[] Yao Xue Xue Bao.

-

[Link]

-

-

Hansen, H. C., et al. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry.[3] Journal of Chromatography A.

-

[Link]

-

- BenchChem. Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine.

Sources

Technical Guide: The Chemistry and Discovery of Phenylisoserine Esters

From Natural Product Scarcity to Semi-Synthetic Scalability

Executive Summary

The

This guide details the structural significance, the historical evolution of the synthesis, and the current industrial standards involving

Part 1: The Pharmacophore (Structure-Activity Relationship)

The biological potency of Paclitaxel relies heavily on the C-13 ester side chain. Early structure-activity relationship (SAR) studies demonstrated that the baccatin III core (the rigid diterpene skeleton) is virtually inactive without this specific ester tail.

Key Structural Determinants:

-

C-13 Ester Linkage: The anchor point. Hydrolysis here destroys activity.

-

C-2' Hydroxyl Group: Essential for hydrogen bonding with the microtubule. Acylation of this group results in a loss of activity, although it is often used as a prodrug strategy (e.g., water-soluble esters).

-

Stereochemistry (

): The specific spatial arrangement is non-negotiable. Diastereomers (e.g., -

C-3' Amide: The benzoyl group at the nitrogen contributes to hydrophobic interactions within the binding pocket.

| Feature | Functionality | Criticality |

| C-13 Linkage | Connects side chain to Taxane ring | High (Essential) |

| 2'-OH | H-bond donor to Tubulin | High (Essential) |

| 3'-Phenyl | Hydrophobic interaction | Medium (Substitutable) |

| 3'-Benzamido | Hydrophobic/Steric fit | High (Modifiable for analogs) |

Part 2: The Ojima -Lactam Method

The "Semi-Synthesis" breakthrough solved the supply crisis. While the baccatin core is difficult to synthesize de novo, it can be harvested sustainably from the needles of the European Yew (Taxus baccata). The challenge was attaching the phenylisoserine side chain efficiently.

Iwao Ojima (State University of New York at Stony Brook) developed the most efficient coupling method using a chiral

The Mechanism

The reaction involves the nucleophilic attack of the C-13 lithium alkoxide of protected baccatin III on the carbonyl carbon of the

Workflow Diagram: The Semi-Synthesis Pathway

The following diagram illustrates the convergence of the natural baccatin core and the synthetic lactam side chain.

Figure 1: The convergent semi-synthesis of Paclitaxel utilizing the Ojima

Part 3: Biocatalytic Kinetic Resolution

To manufacture the Ojima lactam (or the linear phenylisoserine ester precursors) with high optical purity (

Chemical asymmetric synthesis can be expensive and use heavy metals. Biocatalysis offers a "Green Chemistry" alternative. Lipases (specifically Burkholderia cepacia lipase, formerly Pseudomonas cepacia or Lipase PS) are highly selective for the specific ester bond of phenylisoserine derivatives.

The Process

In a racemic mixture of phenylisoserine esters, the lipase selectively hydrolyzes the "unwanted" enantiomer (usually the ester that does not correspond to the Taxol configuration) into an acid, or selectively transesterifies the desired enantiomer. This allows for the physical separation of the resulting acid and the remaining ester.

Figure 2: Enzymatic kinetic resolution workflow separating the desired phenylisoserine ester from the racemic mixture.

Part 4: Detailed Experimental Protocols

Protocol A: The Ojima Coupling (Chemical Synthesis)

Rationale: This protocol uses LiHMDS as a base. Sodium hydride (NaH) is avoided because the strong basicity can cause retro-aldol degradation of the sensitive baccatin core. The reaction must be strictly anhydrous to prevent the hydrolysis of the

Materials:

-

7-TES-baccatin III (Protected Core)

- -benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone (Ojima Lactam)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon atmosphere, dissolve 7-TES-baccatin III (1.0 eq) in anhydrous THF. Cool the solution to

using a dry ice/acetone bath. -

Deprotonation: Dropwise add LiHMDS (1.2 eq). Stir for 30 minutes at

. Causality: This generates the C-13 lithium alkoxide nucleophile. -

Coupling: Dissolve the Ojima Lactam (1.2 eq) in THF and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to

over 1 hour. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the baccatin starting material. Causality: The alkoxide attacks the lactam carbonyl, relieving ring strain and forming the ester. -

Quench: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Dry organic layers over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Lipase-Mediated Resolution (Biocatalysis)

Rationale: Lipase PS is chosen for its high enantioselectivity (

Materials:

-

Racemic Ethyl 3-amino-3-phenylpropionate (or derivative)[1]

-

Lipase PS (Amano, from Burkholderia cepacia)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Diisopropyl ether (Organic solvent)

Step-by-Step:

-

Emulsion: Suspend the racemic ester (10 g) in Diisopropyl ether (100 mL). Add Phosphate buffer (100 mL).

-

Initiation: Add Lipase PS (500 mg). Vigorously stir the biphasic mixture at

. -

Monitoring: Monitor the pH. As the ester hydrolyzes, acid is produced, lowering pH. Maintain pH 7.0 by automatic titration with 1N NaOH.

-

Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for resolution). This typically takes 24–48 hours depending on enzyme load.

-

Workup: Filter off the enzyme (can often be recycled). Separate the phases.

-

Organic Phase: Contains the unreacted, optically pure ester (Desired).

-

Aqueous Phase: Contains the hydrolyzed acid (Undesired enantiomer).

-

-

Isolation: Evaporate the organic solvent to yield the chiral phenylisoserine ester.

References

-

Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. Isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia.[2][3][4] Journal of the American Chemical Society.[2]

-

Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron.

-

Holton, R. A., Biediger, R. J., & Boatman, P. D. (1995). Semisynthesis of Taxol and Taxotere. Semisynthesis of Taxol and Taxotere.

-

Patel, R. N. (1998). Tour of paclitaxel biocatalysis. Annual Review of Microbiology.

-

Gueritte-Voegelein, F., Guenard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Selectivity Asymmetric Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester

[1]

Strategic Overview

Target Molecule Significance

(2R,3S)-3-Phenylisoserine ethyl ester is the critical chiral side-chain intermediate required for the synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) , potent mitotic inhibitors used in oncology. The biological activity of these taxanes is strictly governed by the stereochemistry at the C2' and C3' positions of the side chain. Specifically, the (2R,3S) configuration is essential for high-affinity binding to the

The Stereochemical Challenge

The synthesis requires the simultaneous establishment of two contiguous stereocenters with high diastereo- and enantiocontrol.

-

Target Configuration: (2R, 3S)

-

Relative Stereochemistry: syn (erythro)

-

Regioselectivity Requirement:

-amino,

Selected Methodology: Sharpless Asymmetric Aminohydroxylation (AAH)

While enzymatic resolution (lipase-catalyzed) is a valid route, it is limited by a maximum 50% theoretical yield. This guide details the Sharpless Catalytic Asymmetric Aminohydroxylation (AAH) . This route is atom-economical, scalable, and establishes both stereocenters in a single step from inexpensive trans-ethyl cinnamate.

Mechanistic Insight & Reaction Design

The success of this protocol relies on the specific interaction between the osmium-ligand complex and the olefin face.

-

Ligand Selection: The phthalazine-linked cinchona alkaloid ligand (DHQ)₂PHAL (Dihydroquinine 1,4-phthalazinediyl diether) is mandatory to induce the (2R,3S) configuration from trans-cinnamates. (Note: Using the pseudo-enantiomer (DHQD)₂PHAL would yield the unwanted (2S,3R) isomer).

-

Regiocontrol: Cinnamates are electronically biased to form the wrong regioisomer (2-amino-3-hydroxy). To force the desired 3-amino-2-hydroxy (Taxol pattern) product, specific solvent conditions (n-PrOH/H₂O) and small ester alkyl groups are critical.

Catalytic Cycle Visualization

The following diagram illustrates the active catalytic cycle and the point of chiral induction.

Caption: The Osmium(VIII)-catalyzed cycle. The ligand (DHQ)₂PHAL creates a chiral pocket that directs the facial selectivity of the nitrogen addition.

Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | Role | Purity/Grade | CAS No. |

| Ethyl Cinnamate | Substrate | >99% (trans) | 103-36-6 |

| Potassium Osmiate(VI) Dihydrate | Pre-catalyst | 99% | 10022-75-0 |

| (DHQ)₂PHAL | Chiral Ligand | 97% | 140924-50-1 |

| Ethyl Carbamate | Nitrogen Source | 99% | 51-79-6 |

| t-Butyl Hypochlorite | Oxidant | Freshly Prep* | 507-40-4 |

| Sodium Hydroxide | Base | 0.5 M (aq) | 1310-73-2 |

| n-Propanol | Solvent | HPLC Grade | 71-23-8 |

*Note: Commercial Chloramine-T can be used as an alternative N-source, but the Ethyl Carbamate/t-BuOCl method allows for direct formation of the N-ethoxycarbonyl protected side chain preferred for Taxol synthesis.

Step-by-Step Procedure

Step 1: Catalyst Complex Formation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Carbamate (3.1 equivalents) in n-Propanol (30 mL).

-

Add Sodium Hydroxide (0.5 M aq, 3.0 equivalents) and stir for 5 minutes.

-

Add freshly prepared t-Butyl Hypochlorite (3.05 equivalents) dropwise at 0°C. Stir for 10 minutes to generate the N-chlorocarbamate salt in situ.

-

Add the ligand (DHQ)₂PHAL (0.05 eq, 5 mol%).

-

Add Ethyl Cinnamate (1.0 equivalent, 10 mmol).

Step 2: Reaction Initiation

-

Dissolve K₂OsO₂(OH)₄ (0.04 eq, 4 mol%) in a minimal amount of aqueous NaOH.

-

Add the osmium solution to the main reaction vessel.

-

Critical Control Point: Maintain temperature at 4°C . Higher temperatures increase reaction rate but degrade enantioselectivity (ee).

-

Stir vigorously for 2-4 hours. Monitor consumption of olefin via TLC (Hexane/EtOAc 7:3).

Step 3: Quenching and Workup

-

Quench the reaction by adding saturated aqueous Sodium Sulfite (15 mL). Stir for 30 minutes. Mechanism: This reduces the toxic Os(VIII) to inert Os(IV) species (black precipitate).

-

Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with:

-

0.1 M HCl (to remove ligand).

-

Saturated NaHCO₃.

-

Brine.

-

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue typically contains the desired regioisomer (3-amino) and minor amounts of the 2-amino isomer.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 2:1).

-

Target Fraction: The (2R,3S) isomer is typically more polar than the starting material but less polar than the diol byproduct.

-

Analytical Validation & Quality Control

Trustworthiness in asymmetric synthesis requires rigorous validation of the stereochemical outcome.

Chiral HPLC Method[2][3][4][5][6]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

-

(2R,3S) Isomer: ~12.5 min (Major)

-

(2S,3R) Isomer: ~16.2 min (Minor)

-

-

Acceptance Criteria: >95% ee.

NMR Characterization (Self-Validation)

The coupling constant between H-2 and H-3 is diagnostic for relative stereochemistry.

-

¹H NMR (400 MHz, CDCl₃):

- 4.35 (d, J = 2.5 Hz, 1H, H-2)

- 5.15 (dd, J = 2.5, 9.0 Hz, 1H, H-3)

-

Interpretation: A coupling constant (J) of 2–5 Hz indicates the syn (erythro) configuration. A J value of >8 Hz would indicate the anti (threo) product, signaling a failure in ligand control or reaction mechanism.

Process Workflow Diagram

Caption: Operational workflow from substrate mixing to isolated product.

Alternative Validation Protocol: Lipase Resolution

If the catalytic route yields insufficient optical purity, a Lipase-Catalyzed Kinetic Resolution can be used to upgrade the material.

-

Enzyme: Burkholderia cepacia lipase (Amano PS-IM).

-

Solvent: Diisopropyl ether (water saturated).[1]

-

Process: The lipase selectively hydrolyzes the unwanted enantiomer (or acetate derivative) of the racemic ester, leaving the desired (2R,3S)-ester intact or converting it specifically, depending on the acyl donor used.

-

Note: This method is generally used for "polishing" ee% rather than primary synthesis due to the 50% yield cap.

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2813-2817.

-

Tao, B., et al. "Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Cinnamates." Journal of Organic Chemistry, vol. 63, no. 23, 1998, pp. 8265–8274.

-

Kearney, A. S., et al. "Synthesis of the Taxol Side Chain via Asymmetric Aminohydroxylation." Tetrahedron Letters, vol. 39, no. 18, 1998, pp. 2663-2666.

-

Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 3-Phenylisoserine Ethyl Ester." Tetrahedron: Asymmetry, vol. 12, no. 12, 2001, pp. 1677-1681.

Application Note: High-Efficiency Coupling of Phenylisoserine Side Chain to Baccatin III via the Ojima Lactam Method

Executive Summary & Strategic Context

The semi-synthesis of Paclitaxel (Taxol®) from 10-deacetylbaccatin III (10-DAB) is a cornerstone of modern oncological pharmacognosy. While total synthesis is academically monumental, it is commercially non-viable. The critical bottleneck in semi-synthesis is the esterification of the sterically hindered C-13 hydroxyl group of the Baccatin III core with the chiral N-benzoyl-3-phenylisoserine side chain.

Standard Steglich esterification (DCC/DMAP) often fails to provide sufficient yield and stereocontrol due to the concave nature of the taxane skeleton at C-13 and the risk of C-2' epimerization. This guide details the Ojima β-Lactam Synthon Method , which utilizes a chiral

Semi-Synthesis Workflow

The following diagram outlines the critical path from the raw precursor to the final API.

Pre-Coupling Requirements: C-7 Protection

Scientific Rationale: The Baccatin III core possesses hydroxyl groups at C-1, C-7, C-10, and C-13.

-

C-1: Tertiary and sterically buried (unreactive).

-

C-7: Secondary and highly accessible (most reactive).

-

C-13: Secondary but sterically hindered by the concave "cup" shape of the taxane ring.

Attempting to couple the side chain without protecting C-7 results in regioselective failure (major product: C-7 ester). Therefore, we employ the Triethylsilyl (TES) ether, which is stable under basic coupling conditions but easily removed with mild acid.

Protocol A: Synthesis of 7-TES-Baccatin III

Reagents: Baccatin III, Chlorotriethylsilane (TES-Cl), Imidazole, DMF (Anhydrous).

-

Dissolution: Dissolve Baccatin III (1.0 equiv) in anhydrous DMF (0.1 M concentration) under Argon atmosphere.

-

Base Addition: Add Imidazole (4.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Silylation: Add TES-Cl (3.0 equiv) dropwise.

-

Reaction: Stir at RT for 3 hours.

-

Self-Validation (TLC): Monitor disappearance of Baccatin III (

in 1:1 EtOAc/Hex) and appearance of 7-TES-Baccatin III (

-

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water and brine to remove DMF. -

Purification: Flash chromatography (Silica gel, 30% EtOAc in Hexanes).

Core Protocol: The Ojima Coupling (C-13 Esterification)

This is the critical step. We utilize a lithium enolate generation strategy to activate the C-13 hydroxyl, which then attacks the carbonyl of the

Mechanistic Visualization

Understanding the transition state is vital for troubleshooting yield issues.

Protocol B: Coupling Procedure

Reagents:

-

7-TES-Baccatin III (1.0 equiv)

-

(3R, 4S)-1-Benzoyl-3-(TBS-oxy)-4-phenylazetidin-2-one (β-Lactam Synthon, 2.0 equiv)

-

LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 7-TES-Baccatin III in anhydrous THF (concentration ~0.05 M).

-

Cryogenic Cooling: Cool the solution to -40°C .

-

Expert Note: Do not cool to -78°C. The C-13 alkoxide formation is sluggish at -78°C. -40°C to -30°C is the optimal window for kinetic control vs. thermodynamic stability.

-

-

Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 5 minutes.

-

Visual Check: The solution may turn slightly yellow. Stir for 15 minutes to ensure complete formation of the C-13 lithium alkoxide.

-

-

Lactam Addition: Dissolve the

-lactam (2.0 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture. -

Reaction: Allow the mixture to warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.

-

Why? The ring-opening event requires more thermal energy than the initial deprotonation.

-

-

Quench: Quench rapidly with saturated

solution. -

Extraction: Extract with EtOAc (3x). Dry over

and concentrate. -

Purification: Flash chromatography (Silica, 20-30% EtOAc in Hexanes).

Self-Validating Checkpoints:

-

H-NMR (Diagnostic): The C-13 proton in Baccatin III appears as a multiplet around

4.8 ppm. Upon successful coupling, this signal shifts significantly downfield to -

Yield Expectations: >90% conversion is expected if reagents are anhydrous.

Global Deprotection & Isolation

The final step involves removing the silyl protecting groups (TES at C-7 and potentially TBS/TES at C-2' of the side chain).

Protocol C: Acid Hydrolysis

-

Dissolution: Dissolve the coupled intermediate in Acetonitrile/Pyridine (1:1).

-

Reagent: Add HF-Pyridine complex (excess) at 0°C.

-

Alternative: For strictly TES removal, 0.1 N HCl in Ethanol at 0°C is milder and cheaper, though slower.

-

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove pyridine), then water and brine. -

Final Purification: Recrystallization from aqueous methanol or preparative HPLC.

Data & Troubleshooting

Solvent & Base Optimization Table

Comparison of conditions for the coupling step (Protocol B):

| Base | Solvent | Temp | Yield | Stereocontrol | Notes |

| LiHMDS | THF | -40°C | 92% | High | Recommended standard. |

| NaHMDS | THF | -40°C | 88% | High | Slightly more reactive, higher risk of side reactions. |

| KHMDS | THF | -78°C | 65% | Moderate | Too reactive; causes degradation of the taxane core. |

| LDA | THF | -78°C | 40% | Low | Too strong; causes epimerization at C-7. |

Common Failure Modes

-

Low Yield: Usually due to "wet" THF. The LiHMDS reacts with moisture instead of the C-13 hydroxyl. Solution: Distill THF over Na/Benzophenone immediately before use.

-

C-2' Epimerization: Occurs if the reaction warms above 0°C before quenching. The basic conditions can racemize the chiral center on the side chain.

-

Incomplete Coupling: Often caused by steric bulk of the protecting group on the

-lactam nitrogen. Ensure the N-benzoyl group is used (as in natural Taxol) or N-Boc (for Taxotere analogs).

References

-

Ojima, I., et al. (1992).[1] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method." Tetrahedron. 48(34), 6985-7012. Link

-

Holton, R. A., et al. (1994).[2] "First total synthesis of taxol.[2] 2. Completion of the C and D rings." Journal of the American Chemical Society. 116(4), 1599-1600. Link

-

Gueritte-Voegelein, F., et al. (1991). "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron. 47(16), 2603-2618. Link

-

Denis, J. N., & Greene, A. E. (1988). "A highly efficient, practical approach to natural taxol." Journal of the American Chemical Society. 110(17), 5917-5919. Link

-

Kingston, D. G. (2001).[3] "Taxol, a molecule for all seasons." Chemical Communications. (10), 867-880. Link

Sources

- 1. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 2. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

Application Note: High-Efficiency Semi-Synthesis of Docetaxel (Taxotere)

This is a comprehensive Application Note and Protocol guide designed for researchers and process chemists in the pharmaceutical development sector. It focuses on the high-efficiency semi-synthesis of Docetaxel (Taxotere) utilizing (2R,3S)-3-Phenylisoserine ethyl ester as the critical chiral building block.[1][2]

Utilizing this compound as the Chiral Architect[1][2]

Executive Summary

The semi-synthesis of Docetaxel (Taxotere) from 10-deacetylbaccatin III (10-DAB) relies critically on the stereochemical integrity of the C-13 side chain.[1][2] This compound serves as the primary chiral scaffold for this side chain.[1][2] While direct coupling of linear phenylisoserine derivatives often suffers from low yields and C2'-epimerization, this guide details an Advanced Oxazolidine Strategy . This protocol converts the ethyl ester into a rigid 2,4-diaryl-1,3-oxazolidine intermediate, protecting the C2'-hydroxyl and C3'-amino groups simultaneously.[1][2] This method significantly enhances coupling efficiency to the sterically hindered C-13 hydroxyl of the baccatin core and minimizes the formation of the difficult-to-remove 2'-epi-docetaxel impurity.[1]

Strategic Analysis & Retrosynthesis

The synthesis is convergent, joining the modified taxane core (10-DAB derivative) with the prepared side chain. The this compound is not merely a reagent but the determinant of the drug's final biological activity.[1]

2.1 Key Chemical Challenges

-

Steric Hindrance: The C-13 hydroxyl of 10-DAB is located within the concave "cup" of the taxane skeleton, making esterification difficult.[1][3]

-

Epimerization: The C2' center (alpha to the carbonyl) is prone to epimerization under basic coupling conditions, leading to the inactive 2'-epi-isomer.[1]

-

Orthogonal Protection: The side chain requires protection that is stable during coupling but removable without damaging the acid-sensitive oxetane ring or the C7-hydroxyl of the taxane core.[1]

2.2 Retrosynthetic Logic (Graphviz Visualization)

Figure 1: Retrosynthetic analysis showing the convergence of the Oxazolidine Side Chain and Protected Baccatin Core.[1][2][4]

Detailed Experimental Protocols

Module A: Side Chain Optimization (The Oxazolidine Route)

Objective: Convert this compound into the coupling-ready (4S,5R)-N-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.

Reagents Required:

-

Di-tert-butyl dicarbonate (

)[1][2] -

4-Methoxybenzaldehyde dimethyl acetal (Anisaldehyde dimethyl acetal)[1][2]

Step-by-Step Protocol:

-

N-Boc Protection:

-

Oxazolidine Ring Formation (Critical Step):

-

Dissolve the N-Boc ester (from Step 1) in dry Toluene (10 mL/g).

-

Add 1.5 eq of 4-Methoxybenzaldehyde dimethyl acetal and 0.05 eq of PPTS.

-

Heat to reflux (110°C) with a Dean-Stark trap to remove methanol.[1][2]

-

Mechanism: The reaction cyclizes the C2'-OH and N-Boc carbamate onto the acetal, forming a rigid 5-membered ring.[1] This locks the stereochemistry.

-

Purification: Concentrate and crystallize from Hexane/EtOAc.

-

-

Saponification to Active Acid:

-

Dissolve the oxazolidine ester in Ethanol (10 mL/g).[2]

-

Add 1.5 eq of LiOH (1M aqueous solution) at 0°C.

-

Stir at 0°C–5°C for 4 hours. Note: Keep temperature low to prevent ring opening.

-

Workup: Acidify carefully to pH 4-5 with 1M Citric Acid (avoid strong mineral acids). Extract with DCM.[2]

-

Product:(4S,5R)-N-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid .[1][2]

-

Module B: The Coupling Reaction

Objective: Esterify the C-13 hydroxyl of protected 10-DAB with the prepared side chain.[1]

Reagents:

Protocol:

-

Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of Protected 10-DAB and 1.5 eq of the Oxazolidine Acid (Module A) in anhydrous Toluene.

-

Activation: Add 1.5 eq of DCC and 0.5 eq of DMAP.

-

Reaction: Stir at 70°C for 4–6 hours.

-

Why 70°C? The oxazolidine ring is thermally stable, allowing higher temperatures to overcome the steric hindrance at C-13, unlike the linear side chain which degrades.

-

-

Workup: Filter off DCU urea byproduct. Wash filtrate with dilute HCl,

, and brine.[2] -

Isolation: Flash chromatography (Silica, Hexane/EtOAc gradient).[2]

Module C: Global Deprotection

Objective: Remove the Troc groups (taxane core) and open the oxazolidine ring (side chain) to yield Docetaxel.[2]

-

Troc Removal: Dissolve intermediate in Methanol/Acetic Acid (9:1). Add Activated Zinc dust.[2] Stir at RT for 1 hour. Filter and concentrate.

-

Oxazolidine Hydrolysis: Dissolve residue in Formic Acid (80% aq) or dilute HCl/EtOH.[2] Stir at RT for 2–4 hours.[2]

-

Control Point: Monitor the disappearance of the anisaldehyde protecting group.

-

-

Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18 column, Acetonitrile/Water).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Saponification Temp | 0°C – 5°C | >10°C: Risk of premature oxazolidine ring opening or epimerization.[1][2] |

| Coupling Stoichiometry | 1.5 eq Acid : 1.0 eq Baccatin | <1.2 eq: Incomplete conversion of expensive Baccatin core.[2] |

| Anisaldehyde Quality | >99% Purity | Impurities in the acetal lead to complex side-products during cyclization.[1] |

| Solvent Water Content | <0.05% (Karl Fischer) | Water competes with the alcohol nucleophile during coupling, consuming the acid. |

Troubleshooting the "Impurity 23" (2'-Epi-Docetaxel)

If the 2'-epi impurity exceeds 0.5%:

-

Check Coupling Basicity: DMAP concentration >0.5 eq can promote proton abstraction at C2'.[2] Reduce DMAP or switch to PPTS/DCC.

-

Verify Oxazolidine Purity: Ensure the starting oxazolidine acid is diastereomerically pure (>99.5% de) before coupling.[2]

Process Workflow Diagram

Figure 2: Step-by-step process flow from ethyl ester starting material to final API.

References

-

Ojima, I., et al. (1992).[2] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.[1][2] [1][2]

-

Denis, J. N., et al. (1988).[2] "A highly efficient, practical approach to natural taxol."[2] Journal of the American Chemical Society, 110(17), 5917-5919.[2]

-

Vasu Dev, R., et al. (2006).[2][8] "Isolation and characterization of impurities in docetaxel." Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.[1][2][8]

-

Gueritte-Voegelein, F., et al. (1991).[1][2] "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron, 47(16), 2603-2618.[1][2] [1][2]

-

Commerçon, A., et al. (1992).[2] "Improved protection and esterification of a precursor of the Taxotere® and Taxol side chains." Tetrahedron Letters, 33(36), 5185-5188.[1][2]

Sources

- 1. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]

- 2. PubChemLite - (2r,3s)-3-phenylisoserine methyl ester (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Note: Chiral Separation of Phenylisoserine Stereoisomers

Methodology for Free and N-Protected Forms in Taxol® Side-Chain Synthesis

Executive Summary & Scientific Context

3-Phenylisoserine is the critical C-13 side chain of Paclitaxel (Taxol®) and Docetaxel. The biological activity of these anti-mitotic agents is strictly dependent on the (2R,3S) configuration of this side chain. Because the molecule possesses two chiral centers, synthetic routes often yield a mixture of four stereoisomers: the enantiomeric pair (2R,3S)/(2S,3R) and the diastereomeric pair (2R,3R)/(2S,3S).

This guide provides two distinct, self-validating protocols for separating these isomers, contingent on the chemical state of the molecule:

-

Protocol A (Free Amino Acid): Utilizes Crown Ether Host-Guest complexation for underivatized phenylisoserine.

-

Protocol B (N-Protected): Utilizes Polysaccharide-based Hydrogen Bonding/Inclusion for N-benzoyl-3-phenylisoserine (the direct Taxol precursor).

Method Selection Workflow

The choice of stationary phase is dictated by the presence of the N-protecting group. Free amino acids fail on polysaccharide columns due to solubility and zwitterionic polarity, while protected forms lack the primary ammonium ion required for crown ether complexation.

Figure 1: Decision matrix for selecting the appropriate chiral stationary phase based on analyte derivatization.

Protocol A: Separation of Free Phenylisoserine (Crown Ether Method)

Target Analyte: Free 3-phenylisoserine (underivatized). Challenge: Zwitterionic nature requires suppression of ionization for retention, yet protonation of the amine for chiral recognition.

Mechanistic Insight

The CROWNPAK CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) immobilized on silica. The separation relies on the formation of a reversible host-guest inclusion complex between the crown ether and the primary ammonium group (

-

Requirement: The amine must be protonated (Low pH).

-

Selectivity: The spatial arrangement of the phenyl group relative to the crown ether ring dictates the stability of the complex.

Experimental Conditions[1]

| Parameter | Specification | Causality / Rationale |

| Column | CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized phase allows organic modifiers (MeOH), unlike coated CR(+) phases.[1] |

| Mobile Phase | pH 1.5 HClO₄ (aq) / Methanol (90:10 v/v) | Perchloric acid ensures full protonation of |

| Flow Rate | 0.4 mL/min | Lower flow rates enhance mass transfer in ligand-exchange mechanisms. |

| Temperature | 10°C - 25°C | Critical: Lower temperatures significantly increase Resolution ( |

| Detection | UV @ 210 nm | Detects the phenyl chromophore; 254 nm is less sensitive for this molecule. |

Step-by-Step Procedure

-

Safety Prep: Perchloric acid (HClO₄) is an oxidizer. Ensure all organic solvents are miscible and lines are flushed of any incompatible salts.

-

Mobile Phase Preparation:

-

Prepare aqueous pH 1.5 solution: Add approx. 16.3 g of 60% HClO₄ to 900 mL water. Adjust to pH 1.5 exactly.

-

Mix 900 mL of pH 1.5 solution with 100 mL Methanol (HPLC Grade). Degas thoroughly.

-

-

Equilibration: Flush column for 30 mins at 25°C.

-

Optimization: If resolution between (2R,3S) and (2S,3R) is < 1.5, lower column temperature to 10°C.

-

System Suitability: The D-isomer (2R,3S) typically elutes first on CR(+) columns, followed by the L-isomer.

Protocol B: Separation of N-Benzoyl-3-Phenylisoserine (Polysaccharide Method)

Target Analyte: N-Benzoyl-(2R,3S)-3-phenylisoserine (Taxol Side Chain). Challenge: Separating diastereomers and enantiomers simultaneously.

Mechanistic Insight

The CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) operates via a "three-point interaction" model involving hydrogen bonding (amide group),

Experimental Conditions[1]

| Parameter | Specification | Causality / Rationale |

| Column | CHIRALPAK AD-H (4.6 x 250 mm, 5 µm) | Amylose backbone provides superior recognition for aromatic amides compared to cellulose (OD-H). |

| Mobile Phase | Hexane / Isopropanol / TFA (80:20:0.1 v/v) | Normal phase mode. TFA (0.1%) suppresses the ionization of the free carboxylic acid, preventing peak tailing. |

| Flow Rate | 1.0 mL/min | Standard normal phase flow. |

| Temperature | 25°C | Ambient temperature usually suffices; extreme cooling is rarely needed for AD-H. |

| Detection | UV @ 230 nm or 254 nm | The benzoyl group provides strong UV absorption. |

Step-by-Step Procedure

-

Column Conditioning: If the column was stored in alcohol, flush with 100% Ethanol, then gradually introduce Hexane/IPA mixture.

-

Sample Dilution: Dissolve 1 mg of sample in 1 mL of Mobile Phase (do not use pure IPA or DMSO if possible, to prevent solvent shock).

-

Injection: Inject 5-10 µL.

-

Elution Order: The desired (2R,3S) isomer is typically well-resolved from the (2S,3R) enantiomer.

-

Troubleshooting: If the carboxylic acid peak tails, increase TFA to 0.2%, but do not exceed 0.5% to protect the column housing.

Comparative Data Summary

The following table summarizes expected chromatographic performance based on validation data [1][2].

| Analyte Form | Column | Selectivity ( | Resolution ( | Limiting Factor |

| Free Amino Acid | CROWNPAK CR-I(+) | 1.2 - 1.4 | 1.8 - 2.5 | Temperature dependent; requires acidic pH. |

| N-Benzoyl | CHIRALPAK AD-H | 1.5 - 1.8 | > 3.0 | Solubility in Hexane; Peak tailing if TFA is omitted. |

| Methyl Ester | CHIRALCEL OD-H | 1.3 - 1.5 | 2.0 - 2.8 | Less tailing (no free acid), but lower selectivity than AD-H. |

Mechanism of Interaction (Visualized)

The following diagram contrasts the binding mechanisms of the two protocols.

Figure 2: Mechanistic comparison. Protocol A relies on ionic inclusion of the ammonium group, while Protocol B utilizes multiple non-covalent interactions with the amylose helix.

Troubleshooting & Optimization Guide

Peak Tailing

-

Cause: Unsuppressed silanols or ionization of the carboxylic acid.

-

Solution (Protocol A): Ensure pH is < 2.0. The crown ether requires the amine to be charged (

) but the carboxylic acid ( -

Solution (Protocol B): Fresh TFA is essential. TFA degrades over time in IPA; prepare mobile phase daily.

Loss of Resolution

-

Protocol A: If

drops, the column may be fouled with metal ions (which compete for the crown ether). Wash with 0.1 M HCl to regenerate. -

Protocol B: If retention times shift, the amylose polymer may have swelled. Flush with 100% Ethanol to reset the polymer structure, then re-equilibrate with Hexane/IPA.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. Retrieved from

-

Daicel Chiral Technologies. (2024).[4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

-

MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

Sources

Application Note: High-Precision Quantitative NMR (qNMR) for Purity Assessment of Paclitaxel (Taxol) Intermediates

[1]

Executive Summary

In the semi-synthesis of Paclitaxel (Taxol) from 10-Deacetylbaccatin III (10-DAB), the purity of intermediates is a critical quality attribute (CQA). Traditional HPLC methods require high-purity reference standards for every intermediate—compounds that are often unstable, expensive, or commercially unavailable.

Quantitative NMR (qNMR) offers a metrological alternative.[1][2] As a primary ratio method, qNMR determines absolute purity relative to a single, stable internal standard (IS), eliminating the need for compound-specific reference materials. This guide details a robust qNMR protocol designed to overcome the specific challenges of taxane analysis: complex spectral overlap and solubility constraints.

Strategic Framework: Why qNMR for Taxanes?

The taxane skeleton presents a crowded proton spectrum (

-

Metrological Traceability: Purity is derived directly from the molar ratio of the analyte to a NIST-traceable Internal Standard (IS).

-

Speed of Development: No method development for gradient elution or response factor determination is required for new intermediates.

-

Structural Confirmation: Simultaneous verification of structure and purity (e.g., confirming the C-13 side-chain attachment).

The "Internal Calibrant" Concept

Recent revisions to USP <761> suggest the term "Internal Calibrant" to distinguish qNMR standards from chromatographic internal standards. In this protocol, the IS is not just for retention time correction; it is the mass balance reference .

Experimental Design & Reagents

Internal Standard Selection

For Paclitaxel and its intermediates (e.g., Baccatin III), the aromatic region (7.0–8.2 ppm) and the acetate methyl region (2.0–2.5 ppm) are crowded.

Recommended IS: Dimethyl Sulfone (

-

Chemical Shift:

ppm (Singlet) in -

Rationale: This region is typically a "quiet zone" in the taxane spectrum (between the C-2/C-20 protons and the acetate/methyl signals).

-

Properties: Non-hygroscopic, non-volatile, high solubility in

.

Solvent System

-

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.05% v/v TMS. -

Justification: Taxanes exhibit excellent solubility in chloroform. DMSO-

is a viable alternative but is more hygroscopic, introducing water signals that may interfere with integration.

Workflow Visualization

The following diagram outlines the critical path for a self-validating qNMR experiment.

Caption: Figure 1. Self-validating qNMR workflow emphasizing the critical T1 relaxation check prior to quantitative acquisition.

Detailed Protocol

Sample Preparation (Gravimetric)

Objective: Minimize mass uncertainty, the largest source of error in qNMR.

-

Balance: Use a microbalance with readability of 0.001 mg (1 µg).

-

Internal Standard (IS): Weigh approx. 10.0 mg of TraceCERT® Dimethyl Sulfone directly into a weighing boat. Record mass as

. -

Analyte: Weigh approx. 20.0 mg of Taxol intermediate into the same vessel or directly into the NMR tube if using a funnel. Record mass as

.-

Note: Target a 1:1 to 2:1 molar ratio of Analyte:IS for comparable signal intensities.

-

-

Dissolution: Add 0.6 mL

. Cap and invert 20 times. Ensure no solids remain.

Instrument Parameters (Bruker/Varian/Jeol)

Objective: Ensure complete relaxation of nuclei for quantitative integration.

| Parameter | Setting | Rationale |

| Pulse Angle | Maximizes signal intensity per scan. | |

| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures accurate baseline definition. |

| Relaxation Delay ( | CRITICAL: Must be | |

| Acquisition Time ( | Avoids truncation of the FID (resolution). | |

| Number of Scans ( | 64 or 128 | Achieve S/N > 250:1 for quantitative signals. |

| Temperature | 298 K (25°C) | Constant T ensures stable chemical shifts. |

| Spinning | OFF | Prevents spinning sidebands which distort integration. |

| 13C Decoupling | ON (GARP/WALTZ) | Removes |

Acquisition Sequence

-

Lock & Shim: Lock on

. Shim until the TMS peak width at half height is < 0.5 Hz. -

Determination: Run a quick Inversion Recovery experiment.

-

Check: If IS

= 5.0s, set

-

-

Receiver Gain (RG): Run auto-gain. Ensure FID fills ~80% of the digitizer range but does not clip.

Data Analysis & Calculation

Processing

-

Zero Filling: Fill to at least 64k points.

-

Apodization: Apply exponential multiplication with LB = 0.3 Hz (or less). Do not over-smooth.

-

Phasing: Manual phasing is required. Automated routines often fail at the baseline level.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 0 or 1). Do not use signal-suppression algorithms.

Integration Regions

Select the integration range manually.

| Compound | Signal | Chemical Shift ( | Multiplicity | Protons ( |

| Dimethyl Sulfone (IS) | Methyls | ~2.95 ppm | Singlet | 6 |

| Paclitaxel | C-10 H | ~6.30 ppm | Singlet | 1 |

| Paclitaxel | Acetate ( | ~2.38 ppm | Singlet | 3 |

| Paclitaxel | Benzamide ( | ~7.75 ppm | Doublet | 2 |

Note: The C-10 proton (6.30 ppm) is often the cleanest distinct signal for Paclitaxel.

Purity Calculation

Calculate the purity (

Where:

- = Integral area

- = Number of protons (e.g., 6 for IS, 1 for Taxol C-10)

- = Molecular Weight ( g/mol )

- = Mass weighed (mg)[4]

- = Purity of the Internal Standard (as a decimal, e.g., 0.999)

Validation & Troubleshooting

Specificity Check

Before running the mixture, run the "Blank" (Solvent + IS only). Ensure no peaks appear at the Taxol C-10 region (6.3 ppm).

Linearity/Robustness

qNMR is inherently linear. However, if results are inconsistent:

-

Issue: Incomplete relaxation.

-

Fix: Increase

to 60s and re-acquire. If the purity value increases, the previous

Hygroscopicity

Taxol intermediates can be hygroscopic. If the water peak (approx 1.56 ppm in

References

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

-

United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] Link

-

BIPM. (2019). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." Bureau International des Poids et Mesures. Link

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

-

Napolitano, J. G., et al. (2013). "qHNMR: A Routine Experimental Protocol Illustrated with Taxol." Journal of Natural Products. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. researchgate.net [researchgate.net]

- 4. pubsapp.acs.org [pubsapp.acs.org]

Application Note: Derivatization Strategies for (2R,3S)-3-Phenylisoserine Ethyl Ester

[1]

Introduction & Analytical Challenges

This compound possesses two key functional groups—a secondary hydroxyl group at C2 and a primary amine at C3—rendering the molecule highly polar and thermally labile.

Why Derivatization?

-

Volatility for GC-MS: The free base decomposes before volatilization. Silylation is required to cap the polar -OH and -NH₂ groups, enabling stable gas chromatography (GC) for impurity profiling.

-

Enantiomeric Resolution (Indirect): While direct chiral HPLC (e.g., Chiralpak AD-H) is common, indirect chiral analysis via derivatization with Chiral Derivatizing Agents (CDAs) like Mosher’s Acid Chloride allows for absolute configuration assignment via NMR and separation of diastereomers on standard achiral C18 columns.

Protocol A: Silylation for GC-MS Analysis

Objective: Convert the analyte into its volatile Trimethylsilyl (TMS) derivative to assess chemical purity and identify structural impurities via Mass Spectrometry.

Reaction Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) acts as a powerful silyl donor. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to ensure the sterically hindered secondary hydroxyl group is fully derivatized.

Target Derivative:

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

Analyte: this compound (~10 mg).[1]

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvent: Anhydrous Pyridine (acts as acid scavenger and solvent).

-

Equipment: 2 mL GC vials with PTFE-lined crimp caps, heating block (70°C).

Step-by-Step Protocol

-

Sample Weighing: Weigh 5.0 mg of the sample into a clean, dry 2 mL GC vial.

-

Solubilization: Add 0.5 mL of Anhydrous Pyridine. Vortex for 30 seconds until fully dissolved.

-

Note: Moisture is the enemy. Ensure all glassware and solvents are strictly anhydrous.

-

-

Reagent Addition: Add 0.3 mL of BSTFA + 1% TMCS under a nitrogen flush. Cap immediately.

-

Incubation: Heat the vial at 70°C for 45 minutes .

-

Causality: The amine reacts quickly at RT, but the C2-hydroxyl requires thermal energy to overcome steric hindrance from the adjacent phenyl ring.

-

-

Quenching/Dilution: Allow to cool to Room Temperature (RT). Dilute with 1.0 mL of anhydrous Ethyl Acetate or Hexane.

-

Analysis: Inject 1 µL into the GC-MS system (Split mode 1:50).

GC-MS Parameters (Recommended)

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C.

-

Oven Program: 100°C (1 min hold)

15°C/min -

MS Source: EI (70 eV), Scan range 50–600 m/z.

Protocol B: Chiral Derivatization (Mosher's Method)

Objective: Determination of Enantiomeric Excess (ee%) and Absolute Configuration using (S)-(+)-MTPA-Cl (Mosher's Chloride).

Reaction Mechanism

Reacting the chiral analyte with an enantiomerically pure reagent converts enantiomers (which have identical physical properties in achiral environments) into diastereomers . These diastereomers have distinct physical properties (NMR shifts, HPLC retention times).

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

Reagent: (S)-(+)-

-Methoxy- -

Base: Triethylamine (TEA) or Pyridine.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Protocol

-

Preparation: Dissolve 10 mg of this compound in 1.0 mL dry DCM in a reaction vial.

-

Base Addition: Add 20 µL of dry Pyridine (approx. 5 equivalents).

-

Derivatization: Add 15 µL of (S)-(+)-MTPA-Cl.

-

Reaction: Stir at Room Temperature for 2 hours .

-

Monitoring: Check via TLC (Silica, 50% EtOAc/Hexane). The starting amine spot should disappear.

-

-

Work-up:

-

Add 0.5 mL water to hydrolyze excess acid chloride.

-

Wash the organic layer with 1 mL saturated NaHCO₃ (removes HCl and unreacted acid).

-

Dry organic layer over anhydrous Na₂SO₄.[2]

-

Filter and evaporate solvent under N₂ stream.

-

-

Reconstitution: Redissolve residue in CDCl₃ for NMR or Acetonitrile for HPLC.

Data Analysis (NMR)[1][2][4][7]

-

Technique: ¹H-NMR (400 MHz+) or ¹⁹F-NMR.

-

Logic: Compare the chemical shifts (

) of the methoxy (-OMe) or CF₃ protons. -

Validation: If the sample is pure (2R,3S), you will observe a single set of signals for the diastereomer. If racemization occurred (presence of 2S,3R), a second set of signals will appear.

-

Calculation:

[1]

Visualized Workflows

Derivatization Decision Tree & Workflow

Caption: Decision matrix for selecting silylation (GC-MS) or Mosher's acylation (Chiral Analysis) based on analytical requirements.

Quantitative Data Summary